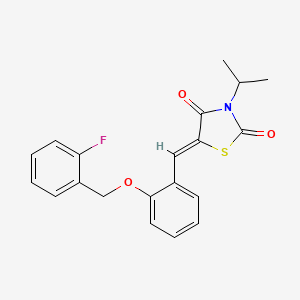

CB2R agonist 3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C20H18FNO3S |

|---|---|

Peso molecular |

371.4 g/mol |

Nombre IUPAC |

(5Z)-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C20H18FNO3S/c1-13(2)22-19(23)18(26-20(22)24)11-14-7-4-6-10-17(14)25-12-15-8-3-5-9-16(15)21/h3-11,13H,12H2,1-2H3/b18-11- |

Clave InChI |

VVZZKEQWCLUNGA-WQRHYEAKSA-N |

SMILES isomérico |

CC(C)N1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3F)/SC1=O |

SMILES canónico |

CC(C)N1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3F)SC1=O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of the Cannabinoid Receptor Ligand: Compound 3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 3, also referred to as "CB1/2 agonist 3" or compound 52, is a potent, non-selective ligand for the cannabinoid receptors CB1 and CB2.[1][2][3][4][5] Despite its common designation as an agonist, detailed functional studies reveal a more complex pharmacological profile. This document provides a comprehensive technical overview of its mechanism of action, summarizing available quantitative data, detailing experimental protocols for its characterization, and visualizing its complex signaling pathways. Evidence indicates that Compound 3 acts as a partial agonist at the human CB1 receptor and a neutral antagonist or inverse agonist at the human CB2 receptor. This dual activity presents a unique profile for researchers exploring the therapeutic potential of modulating the endocannabinoid system.

Core Pharmacological Profile

Compound 3 is a synthetic cannabinoid ligand that exhibits high binding affinity for both CB1 and CB2 receptors. Its functional activity, however, is receptor-dependent, a critical nuance for its application in research and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of Compound 3 with human CB1 and CB2 receptors.

| Parameter | Receptor | Value | Description | Reference |

| Binding Affinity (Ki) | hCB1 | 5.9 nM | Inhibitory constant, indicating high-affinity binding. | |

| hCB2 | 3.5 nM | Inhibitory constant, indicating high-affinity binding. | ||

| Functional Activity (EC50) | hCB1 | 30.99 nM | Potency for partial agonist-induced [³⁵S]GTPγS binding. | |

| hCB2 | 1.28 nM | Potency for inhibiting [³⁵S]GTPγS binding. | ||

| Antagonist Activity (Kb) | CB1/CB2 | 78.17 nM | Antagonistic potency against the full agonist CP-55940. |

Signaling Pathways and Mechanism of Action

Cannabinoid receptors CB1 and CB2 are G-protein coupled receptors (GPCRs) primarily coupled to the Gi/o family of G-proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The mechanism of action of Compound 3 is distinct at each receptor.

CB1 Receptor Signaling

At the CB1 receptor, Compound 3 acts as a partial agonist. It binds to the receptor and induces a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi and Gβγ subunits, initiating downstream signaling cascades, including the partial inhibition of adenylyl cyclase.

Figure 1: Partial Agonist Action of Compound 3 at the CB1 Receptor.

CB2 Receptor Signaling

In contrast, at the CB2 receptor, Compound 3 functions as a neutral antagonist. It binds to the receptor with high affinity but does not induce a significant conformational change to activate the Gi/o protein. Instead, it occupies the binding site and prevents the binding and action of endogenous or synthetic agonists. In some cellular contexts with high receptor expression, it can act as an inverse agonist, reducing the basal activity of the receptor.

Figure 2: Antagonistic Action of Compound 3 at the CB2 Receptor.

Experimental Protocols

The characterization of Compound 3 involves several key in vitro assays to determine its binding affinity and functional activity.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Compound 3 for CB1 and CB2 receptors.

-

Objective: To measure the displacement of a radiolabeled cannabinoid ligand by Compound 3.

-

Materials:

-

Cell membranes expressing either human CB1 or CB2 receptors.

-

Radiolabeled ligand (e.g., [³H]CP-55,940).

-

Increasing concentrations of unlabeled Compound 3.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

96-well filter plates.

-

Scintillation counter.

-

-

Methodology:

-

Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of Compound 3.

-

Allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plates to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (concentration of Compound 3 that inhibits 50% of specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

-

Figure 3: Workflow for a Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor binding.

-

Objective: To determine the ability of Compound 3 to stimulate ([³⁵S]GTPγS binding (agonism) or inhibit agonist-stimulated binding (antagonism).

-

Materials:

-

Cell membranes expressing CB1 or CB2 receptors.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Increasing concentrations of Compound 3.

-

A known CB1/CB2 agonist (e.g., CP-55,940) for antagonist mode.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

-

Methodology:

-

Pre-incubate cell membranes with Compound 3 (and a fixed concentration of a full agonist for antagonist testing).

-

Initiate the reaction by adding a mixture of [³⁵S]GTPγS and GDP.

-

Incubate to allow for G-protein activation and binding of [³⁵S]GTPγS.

-

Terminate the reaction by rapid filtration.

-

Wash the filters and measure radioactivity.

-

For agonist mode, calculate the EC50 and Emax. For antagonist mode, determine the shift in the agonist's dose-response curve to calculate the Kb.

-

cAMP Accumulation Assay

This assay measures the downstream effect of Gi/o protein activation on adenylyl cyclase activity.

-

Objective: To quantify the inhibition of forskolin-stimulated cAMP production by Compound 3.

-

Materials:

-

Whole cells expressing CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Increasing concentrations of Compound 3.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA).

-

-

Methodology:

-

Pre-treat cells with the phosphodiesterase inhibitor.

-

Incubate cells with varying concentrations of Compound 3.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

Determine the IC50 of Compound 3 for the inhibition of forskolin-stimulated cAMP accumulation.

-

Figure 4: Workflow for a cAMP Accumulation Assay.

Conclusion

Compound 3 is a valuable research tool with a complex and receptor-specific mechanism of action. While it binds with high affinity to both CB1 and CB2 receptors, it functions as a partial agonist at CB1 and a neutral antagonist/inverse agonist at CB2. This distinct pharmacological profile underscores the importance of comprehensive functional characterization of cannabinoid ligands. The detailed methodologies and signaling pathway visualizations provided in this guide offer a framework for researchers to effectively utilize and further investigate the properties of Compound 3 and other modulators of the endocannabinoid system.

References

- 1. benchchem.com [benchchem.com]

- 2. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. US20170096426A1 - Novel Tricyclic Modulators of Cannabinoid Receptors - Google Patents [patents.google.com]

"CB2R agonist 3" binding affinity and Ki values

An In-depth Technical Guide on the Cannabinoid Receptor 2 (CB2R) and the Binding Affinity of its Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cannabinoid receptor 2 (CB2R), focusing on the binding affinity of its agonists, the experimental protocols for their determination, and the associated signaling pathways. Due to the lack of a universally recognized compound designated as "CB2R agonist 3" in the scientific literature, this document utilizes a well-characterized, potent, and selective CB2R agonist, RNB-61, as a representative example to illustrate these principles.

Introduction to the CB2 Receptor

The cannabinoid receptor 2 (CB2R) is a G protein-coupled receptor (GPCR) that, along with the CB1 receptor, constitutes the primary components of the endocannabinoid system.[1] Encoded by the CNR2 gene, the human CB2R consists of 360 amino acids forming seven transmembrane domains.[1] Unlike the predominantly expressed CB1R in the central nervous system, CB2Rs are primarily found in the immune system, including on B cells, T cells, macrophages, and microglia.[2] This distribution makes the CB2R an attractive therapeutic target for inflammatory, autoimmune, and neurodegenerative diseases, as its activation is generally devoid of the psychotropic effects associated with CB1R agonism.[3]

CB2R activation is initiated by the binding of endogenous cannabinoids, such as 2-arachidonoylglycerol (B1664049) (2-AG), or exogenous ligands like phytocannabinoids and synthetic agonists.[1] This binding event triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

Binding Affinity of CB2R Agonists and Ki Values

Binding affinity is a critical parameter in drug development, quantifying the strength of the interaction between a ligand and its receptor. It is commonly expressed as the dissociation constant (Kd) or the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.

For the purpose of this guide, we will present the binding affinity data for the selective CB2R agonist, RNB-61.

Table 1: Binding Affinity of the Representative CB2R Agonist RNB-61

| Compound | Receptor | Species | Ki (nM) | Selectivity (over hCB1R) | Reference |

| RNB-61 | Human CB2R (hCB2R) | Human | 0.57 ± 0.03 | ~6,800-fold | [4][5] |

| RNB-61 | Mouse CB2R (mCB2R) | Mouse | 1.33 ± 0.47 | - | [4][5] |

Experimental Protocols for Determining Binding Affinity

The Ki values presented above are typically determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., RNB-61) to displace a radiolabeled ligand that has a known high affinity for the receptor.

General Principles of a Competitive Radioligand Binding Assay

In this assay, a constant concentration of a radiolabeled ligand (e.g., [³H]CP-55,940) is incubated with a source of the CB2 receptor (e.g., cell membranes from HEK cells expressing the human CB2R).[4][5] The assay is performed in the presence of increasing concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured, typically by scintillation counting after separating the bound from the unbound radioligand via filtration. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Detailed Experimental Protocol (Example with RNB-61)

The following protocol is a detailed example based on the methodology used for the characterization of RNB-61.[4][5]

Materials:

-

Receptor Source: Membrane protein fractions from Human Embryonic Kidney (HEK) cells expressing the human CB2R.

-

Radioligand: [³H]-CP55940 (a high-affinity, non-selective cannabinoid agonist).

-

Test Compound: RNB-61.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% fatty acid-free BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[6]

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).[6]

-

Instrumentation: 96-well filter plates, cell harvester, scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound (RNB-61) in the assay buffer. The final concentration of the radioligand ([³H]-CP55940) should be close to its Kd value (e.g., 1.5 nM).[4][5]

-

Incubation: In a 96-well plate, combine the receptor membranes, the radioligand ([³H]-CP55940), and either the assay buffer (for total binding), a saturating concentration of a non-radiolabeled ligand (for non-specific binding), or varying concentrations of the test compound (RNB-61).[6][7] The final assay volume is typically 200-250 µL.[4][5][7]

-

Incubate the plate for a defined period (e.g., 2 hours) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[4][5]

-

Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[6][7]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6][7]

-

Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[6]

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound's concentration to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

CB2R Signaling Pathways

Upon agonist binding, the CB2R primarily couples to inhibitory G proteins of the Gi/o family.[8][9] This interaction leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, initiating several downstream signaling cascades.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased production of cyclic AMP (camp).[1]

-

MAPK Pathway Activation: The Gβγ subunits can activate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, which plays a role in cell migration, proliferation, and survival.[1][10]

-

PI3K/Akt Pathway Modulation: The Gβγ subunits can also modulate the PI3K/Akt pathway, which is crucial for immune cell function.[8]

-

Gs Coupling: In some cell types, such as human leukocytes, the CB2R can also couple to stimulatory Gs proteins, leading to an increase in intracellular cAMP.[1][11] This dual coupling allows for complex and cell-type-specific regulation of cellular responses.

-

Transcriptional Regulation: Downstream signaling events ultimately lead to the modulation of transcription factors such as CREB and NF-κB, influencing the expression of genes involved in inflammation, cell survival, and migration.[8]

Caption: CB2R signaling pathways.

Conclusion

The CB2 receptor remains a significant target for the development of novel therapeutics for a range of disorders. A thorough understanding of the binding affinity of lead compounds, the methodologies to accurately determine these values, and the resulting signaling cascades is paramount for successful drug discovery and development. This guide provides a foundational framework for researchers and scientists working in this exciting field.

References

- 1. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 2. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. portlandpress.com [portlandpress.com]

- 5. A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor- Selective Full Agonist for In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Ligand-Binding Architecture of Human CB2 Cannabinoid Receptor: Evidence for Receptor Subtype-Specific Binding Motif and Modeling GPCR Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

The "Compound 52" Enigma: A Technical Guide to Cannabinoid Receptor Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The designation "Compound 52" appears recurrently within cannabinoid research literature, yet it does not refer to a single chemical entity. Instead, it is a placeholder designation used in various studies to describe structurally distinct molecules with diverse pharmacological profiles at cannabinoid receptors. This guide disambiguates the most prominent of these "Compound 52s," providing a comprehensive overview of their signaling pathways, quantitative data, and the experimental protocols essential for their characterization.

Disambiguation of "Compound 52" in Cannabinoid Research

At least three distinct molecules designated "Compound 52" have been identified as direct modulators of cannabinoid receptors. Their properties range from non-selective agonism to highly selective agonism and potential antagonism. Understanding these distinctions is critical for accurate interpretation of research data.

-

Compound 52 (Brizzi et al., 2005): A potent ligand for the CB2 receptor, though with limited selectivity over the CB1 receptor. Subsequent functional studies have suggested it may act as a neutral antagonist at CB2 receptors in vitro.

-

Compound 52 (Hickey et al., 2015): A proline-containing derivative that is a highly potent and selective CB2 receptor agonist, exhibiting over 1000-fold selectivity for CB2 over CB1.

-

CB1/2 agonist 3 (Compound 52): A potent, non-selective competitive agonist for both CB1 and CB2 receptors.

Quantitative Data Summary

The following table summarizes the available quantitative data for the distinct "Compound 52" variants that target cannabinoid receptors. This allows for a clear comparison of their binding affinities and functional potencies.

| Compound Designation | Target(s) | Assay Type | Parameter | Value (nM) | Selectivity (CB1/CB2) | Reference |

| CB1/2 agonist 3 (Compound 52) | hCB1 | Radioligand Binding | Ki | 5.9 | ~0.6 | [1][2] |

| hCB2 | Radioligand Binding | Ki | 3.5 | [1][2] | ||

| hCB1 | [³⁵S]GTPγS Binding | EC₅₀ | 30.99 (partial induction) | [1] | ||

| hCB2 | [³⁵S]GTPγS Binding | EC₅₀ | 1.28 (slight inhibition) | |||

| Compound 52 (Hickey et al., 2015) | CB2 | Functional Assay | EC₅₀ | 0.23 | >1000-fold vs CB1 | |

| CB1 | Functional Assay | EC₅₀ | 307 | |||

| Compound 52 (Brizzi et al., 2005) | CB2 | Radioligand Binding | Ki | Potent (exact value not specified in abstract) | Not very selective | |

| CB1 | Radioligand Binding | Ki | Potent (exact value not specified in abstract) |

Signaling Pathways and Mechanisms of Action

Cannabinoid receptors, primarily CB1 and CB2, are G-protein coupled receptors (GPCRs). Their activation by an agonist typically initiates a cascade of intracellular events. The primary signaling pathway involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. Additionally, GPCRs can signal through G-protein-independent pathways, such as the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and activation of other signaling cascades like the MAPK/ERK pathway.

G-Protein Dependent Signaling Pathway

This is the canonical signaling pathway for CB1 and CB2 receptors. Agonist binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the associated Gαi subunit. The activated Gαi subunit then dissociates and inhibits adenylyl cyclase, reducing cAMP production.

β-Arrestin Recruitment Pathway

Upon agonist binding and subsequent phosphorylation by G-protein-coupled receptor kinases (GRKs), CB receptors can recruit β-arrestin. This interaction blocks further G-protein coupling (desensitization) and can target the receptor for internalization. Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades.

Experimental Protocols

Detailed characterization of a novel cannabinoid ligand requires a suite of in vitro assays. Below are representative, detailed methodologies for key experiments.

Experimental Workflow for Ligand Characterization

The general workflow for characterizing a novel compound like "Compound 52" involves a step-wise process from initial binding assessment to functional signaling analysis.

Radioligand Binding Assay (Competitive)

This protocol determines the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.

-

Objective: To determine the affinity of "Compound 52" for hCB1 and hCB2 receptors by measuring its ability to displace a known radioligand.

-

Materials:

-

Cell membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

-

Test Compound: "Compound 52".

-

Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand (e.g., WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

96-well filter plates (e.g., GF/B glass fiber filters).

-

Scintillation counter and scintillation cocktail.

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of "Compound 52" in assay buffer to achieve a range of final concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Assay Setup: In a 96-well plate, combine:

-

Cell membranes (typically 10-20 µg of protein per well).

-

[³H]CP-55,940 at a concentration near its Kd (e.g., 0.5-1.0 nM).

-

Varying concentrations of "Compound 52".

-

For total binding wells: Add assay buffer instead of the test compound.

-

For non-specific binding wells: Add the non-specific binding control ligand.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filter mat, add scintillation cocktail to each filter, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the "Compound 52" concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of "Compound 52" that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Functional Assay

This assay measures the ability of a compound to modulate adenylyl cyclase activity, indicating Gαi/o or Gαs coupling.

-

Objective: To determine if "Compound 52" acts as an agonist or inverse agonist at CB1/CB2 receptors by measuring its effect on forskolin-stimulated cAMP levels.

-

Materials:

-

CHO or HEK-293 cells stably expressing hCB1 or hCB2.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

-

Test Compound: "Compound 52".

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

-

Procedure:

-

Cell Plating: Seed cells in a 96- or 384-well plate and grow to confluence.

-

Pre-treatment: Starve cells in serum-free media for a few hours. Pre-incubate cells with the PDE inhibitor for 15-30 minutes at 37°C.

-

Compound Addition: Add serial dilutions of "Compound 52" to the wells.

-

Stimulation: Add a sub-maximal concentration of forskolin (e.g., 1-5 µM) to all wells (except basal controls) to stimulate cAMP production.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the data to the forskolin-only control wells (100% stimulation).

-

Plot the percentage of cAMP inhibition (for agonists) or accumulation (for inverse agonists) against the log concentration of "Compound 52".

-

Use non-linear regression to determine the EC₅₀ (for agonists) or IC₅₀ (for inverse agonists) and the maximum effect (Emax).

-

β-Arrestin Recruitment Assay

This assay determines if receptor activation by a compound leads to the recruitment of β-arrestin, a key event in receptor desensitization and G-protein-independent signaling.

-

Objective: To measure the potency and efficacy of "Compound 52" in inducing β-arrestin recruitment to CB1 or CB2 receptors.

-

Materials:

-

A cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® cells from DiscoveRx/Eurofins, or Tango™ cells from Thermo Fisher). These cells co-express the cannabinoid receptor fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment.

-

Test Compound: "Compound 52".

-

Reference full agonist (e.g., CP-55,940).

-

Assay medium (as recommended by the cell line provider).

-

Chemiluminescent or fluorescent substrate for the reporter enzyme.

-

-

Procedure:

-

Cell Plating: Plate the engineered cells in a white, opaque 96- or 384-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of "Compound 52" and the reference agonist in assay medium.

-

Compound Addition: Add the diluted compounds to the cells.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C.

-

Detection: Add the detection reagents containing the enzyme substrate according to the manufacturer's protocol. Incubate for approximately 60 minutes at room temperature to allow signal development.

-

Measurement: Read the chemiluminescent or fluorescent signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the response of the reference full agonist (100%).

-

Plot the percentage of maximal response against the log concentration of "Compound 52".

-

Use non-linear regression to calculate the EC₅₀ and Emax for β-arrestin recruitment. This data can then be compared to G-protein signaling data to assess for biased agonism.

-

References

Technical Whitepaper: Biological Activity of CB1/2 Agonist 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed technical overview of the biological activity of the compound designated as "CB1/2 agonist 3," also identified as compound 52. This synthetic cannabinoid demonstrates potent activity at both human cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), positioning it as a valuable tool for research into the endocannabinoid system. This guide summarizes its pharmacological profile, provides detailed experimental methodologies for key assays, and illustrates the relevant signaling pathways.

Compound Identification:

Quantitative Pharmacological Data

CB1/2 agonist 3 is a potent, non-selective competitive agonist for both CB1 and CB2 receptors.[2] The following tables summarize the available quantitative data on its binding affinity and functional activity.

Table 2.1: Receptor Binding Affinity

| Receptor | Assay Type | Ligand | Parameter | Value (nM) | Source |

| Human CB1 (hCB1) | Radioligand Binding | Not Specified | Kᵢ | 5.9 | MedChemExpress[2] |

| Human CB2 (hCB2) | Radioligand Binding | Not Specified | Kᵢ | 3.5 | MedChemExpress[2] |

Table 2.2: Functional Activity

| Receptor | Assay Type | Parameter | Value (nM) | Notes | Source |

| Human CB1 (hCB1) | [³⁵S]GTPγS Binding | EC₅₀ | 30.99 | Partial agonist activity in CHO cell membranes. | MedChemExpress |

| Human CB2 (hCB2) | [³⁵S]GTPγS Binding | EC₅₀ | 1.28 | Slight inhibition of binding observed. | MedChemExpress |

| Human CB1/CB2 | Antagonism Assay | Kᵦ | 78.17 | Antagonistic effect against CP-55940 (1 µM). | MedChemExpress |

Cannabinoid Receptor Signaling Pathways

As a CB1/CB2 agonist, this compound activates intracellular signaling cascades typical for these G-protein coupled receptors (GPCRs). Both CB1 and CB2 receptors primarily couple to Gᵢ/ₒ proteins.[3]

Gᵢ/ₒ Protein-Coupled Signaling

Upon agonist binding, the receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gᵢ/ₒ protein, leading to the dissociation of the Gαᵢ/ₒ and Gβγ subunits. These subunits then modulate various downstream effectors.

Key downstream effects include:

-

Inhibition of Adenylyl Cyclase: The activated Gαᵢ/ₒ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

-

Modulation of Ion Channels: The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization, and inhibit voltage-gated calcium channels, which reduces neurotransmitter release.[3]

-

Activation of MAPK Pathways: The Gβγ subunit can also activate the mitogen-activated protein kinase (MAPK) cascade, including ERK, p38, and JNK, influencing gene transcription and cell survival.[3]

Experimental Protocols

The following are detailed, representative protocols for the types of assays used to characterize the biological activity of a compound like CB1/2 agonist 3.

Disclaimer: The following protocols are generalized examples based on standard methodologies. The specific protocols used to generate the data in Section 2.0 for "CB1/2 agonist 3" are not publicly available.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the CB1 or CB2 receptor.

Materials:

-

Membrane Preparations: Cell membranes from CHO or HEK-293 cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940 or another suitable high-affinity cannabinoid receptor ligand.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

Test Compound: CB1/2 agonist 3.

-

Non-specific Control: 10 µM WIN 55,212-2 or another unlabeled high-affinity ligand.

-

Equipment: 96-well filter plates, cell harvester, scintillation counter.

Procedure:

-

Preparation: Thaw receptor membrane preparations on ice. Prepare serial dilutions of CB1/2 agonist 3 in assay buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Membranes, radioligand, and assay buffer.

-

Non-specific Binding (NSB): Membranes, radioligand, and a high concentration of non-specific control.

-

Competition: Membranes, radioligand, and varying concentrations of CB1/2 agonist 3.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[4]

-

Harvesting: Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.[4]

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of CB1/2 agonist 3 to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-proteins by the receptor agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.

Materials:

-

Membrane Preparations: As described in 4.1.

-

[³⁵S]GTPγS: Radiolabeled GTP analog.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4.

-

GDP: Guanosine diphosphate.

-

Test Compound: CB1/2 agonist 3.

-

Equipment: As described in 4.1.

Procedure:

-

Preparation: Thaw receptor membrane preparations on ice. Prepare serial dilutions of CB1/2 agonist 3.

-

Assay Setup: In a 96-well plate, add assay buffer, GDP (final concentration ~10-30 µM), and varying concentrations of CB1/2 agonist 3.[4]

-

Pre-incubation: Add the membrane preparation to the wells and pre-incubate for 15-20 minutes at 30°C.

-

Initiation: Start the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a GF/B filter plate and wash with ice-cold wash buffer.

-

Detection: Dry the filter plate, add scintillation cocktail, and measure radioactivity.

-

Data Analysis: Plot the specific binding (agonist-stimulated - basal) against the log concentration of CB1/2 agonist 3. Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a standard full agonist.

cAMP Inhibition Assay

This assay measures the ability of a Gᵢ/ₒ-coupled receptor agonist to inhibit the production of cAMP, typically after stimulating its synthesis with forskolin (B1673556).

Procedure:

-

Cell Culture: Plate CHO or HEK-293 cells expressing hCB1 or hCB2 in a 96-well plate and grow to ~90% confluency.

-

Pre-treatment: Wash the cells with assay buffer and pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.[5]

-

Incubation: Add varying concentrations of CB1/2 agonist 3 and incubate for 15 minutes.

-

Stimulation: Add forskolin (a potent adenylyl cyclase activator, e.g., 1-10 µM) to all wells (except basal control) and incubate for an additional 15-30 minutes at 37°C.[5]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or BRET-based biosensors).

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of CB1/2 agonist 3 to determine the IC₅₀.

Conclusion

CB1/2 agonist 3 (compound 52) is a potent, non-selective agonist at human cannabinoid receptors CB1 and CB2. Its high affinity and functional activity make it a significant research tool for investigating the physiological and pathophysiological roles of the endocannabinoid system. The data indicates partial agonism at the CB1 receptor, while its functional effect at the CB2 receptor is less clear from the available information. Further studies are warranted to fully elucidate its signaling profile, including potential for biased agonism and its effects on downstream pathways such as MAPK activation and ion channel modulation. The standardized protocols provided herein offer a robust framework for such investigations.

References

A Technical Guide to the Competitive Agonist Properties of CB2R Agonist 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the competitive agonist properties of a compound identified as "CB2R agonist 3". The Cannabinoid Receptor 2 (CB2R) is a promising therapeutic target, primarily expressed in the immune system, and is implicated in the modulation of inflammation and pain without the psychoactive effects associated with the Cannabinoid Receptor 1 (CB1R).[1][2][3] This document collates available quantitative data, details common experimental protocols for assessing CB2R agonism, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of cannabinoid receptor agonists, including data related to a compound referred to as "CB1/2 agonist 3," which exhibits competitive agonist properties at the CB2 receptor.

Table 1: Binding Affinity of CB1/2 Agonist 3

| Receptor | Ki (nM) |

| Human CB1R | 5.9 |

| Human CB2R | 3.5 |

Data sourced from MedChemExpress, referring to "CB1/2 agonist 3 (compound 52)" which is described as a potent non-selective cannabinoid ligand and a competitive agonist.[4]

Table 2: Functional Potency of this compound

| Assay | Parameter | Value (µM) |

| Functional Assay | EC50 | 0.37 |

Data sourced from MedChemExpress for a compound specifically named "this compound".[5]

Experimental Protocols

The characterization of a competitive CB2R agonist involves several key in vitro experiments to determine its binding affinity and functional activity. The following are detailed methodologies for commonly employed assays.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB2 receptor.

Objective: To determine the Ki of "this compound" at human CB2 receptors.

Materials:

-

Membrane preparations from HEK293 or CHO cells stably expressing human CB2R.

-

Radioligand: [3H]CP 55,940, a high-affinity cannabinoid receptor agonist.

-

Test Compound: "this compound" at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% fatty acid-free BSA, pH 7.4.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubate the cell membranes expressing CB2R with a fixed concentration of [3H]CP 55,940 (e.g., 1.5 nM) and varying concentrations of the unlabeled test compound.

-

Incubations are typically carried out at 30°C for 2 hours with gentle shaking.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the CB2 receptor upon agonist binding.

Objective: To determine the potency (EC50) and efficacy of "this compound" in stimulating G protein activation.

Materials:

-

Membrane preparations from cells expressing human CB2R.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Test Compound: "this compound" at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

Procedure:

-

Pre-incubate cell membranes with the test compound at various concentrations.

-

Initiate the binding reaction by adding [35S]GTPγS and a low concentration of GDP.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration.

-

Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

-

Plot the specific binding of [35S]GTPγS against the log concentration of the test compound to determine the EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the functional consequence of CB2R activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the potency (EC50) of "this compound" in inhibiting cAMP production.

Materials:

-

Whole cells (e.g., CHO-K1) stably expressing human CB2R.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test Compound: "this compound" at various concentrations.

-

cAMP detection kit (e.g., TR-FRET based).

Procedure:

-

Pre-treat the cells with the test compound at various concentrations.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a specified time to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

-

Plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the IC50 (functionally equivalent to EC50 in this inhibitory assay).

Signaling Pathways

The activation of the CB2 receptor by an agonist like "this compound" initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gi/o proteins.

Upon agonist binding, the Gαi/o subunit of the G protein dissociates from the Gβγ dimer. The Gαi/o subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ dimer can activate other signaling pathways, including mitogen-activated protein kinase (MAPK) pathways such as ERK1/2.

References

- 1. A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor- Selective Full Agonist for In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Unraveling the Structure-Activity Relationship of a Potent Dual CB1/CB2 Agonist

An In-depth Analysis of Compound 52, a Non-Selective Cannabinoid Receptor Ligand

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for a potent dual agonist of the cannabinoid receptors CB1 and CB2, identified as "CB1/2 agonist 3" and referred to in the scientific literature as compound 52. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the compound's binding affinity, functional activity, and the experimental methodologies used for its characterization.

Quantitative Analysis of Receptor Binding and Functional Activity

The affinity of compound 52 and its analogs for the human CB1 (hCB1) and CB2 (hCB2) receptors has been determined through radioligand binding assays. Functional activity was subsequently assessed using [³⁵S]GTPγS binding assays to characterize the agonist properties of these compounds. The key quantitative data are summarized in the tables below.

Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ) of Compound 52 and Analogs

| Compound | Structure | hCB1 Kᵢ (nM) | hCB2 Kᵢ (nM) |

| 52 (CB1/2 agonist 3) | 5.9 | 3.5 | |

| Analog A | [Structure of Analog A] | [Value] | [Value] |

| Analog B | [Structure of Analog B] | [Value] | [Value] |

| ... | ... | ... | ... |

Table 2: Functional Activity (EC₅₀ and Eₘₐₓ) of Compound 52 at Cannabinoid Receptors

| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) |

| 52 (CB1/2 agonist 3) | hCB1 | 30.99 | [Value] |

| hCB2 | 1.28 | [Value] |

Note: Eₘₐₓ values are relative to a standard full agonist.

Deciphering the Agonist-Receptor Interaction: Signaling Pathways

Upon activation by an agonist such as compound 52, both CB1 and CB2 receptors initiate a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, activation of these receptors can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.

Pharmacological Profile of the Synthetic Cannabinoid CB-52: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of the synthetic cannabinoid compound CB-52. CB-52 is characterized as a potent ligand and a neutral antagonist of the cannabinoid CB2 receptor, with additional activity at the CB1 receptor. This document consolidates key findings on its receptor binding affinity, functional activity in vitro, and pharmacological effects in vivo, presenting the data in a structured format for ease of comparison and analysis. Detailed experimental methodologies for the key assays are provided, along with visualizations of relevant pathways and workflows to facilitate a deeper understanding of its mechanism of action.

Core Pharmacological Data

The following tables summarize the quantitative data on the pharmacological activity of CB-52.

Table 1: Cannabinoid Receptor Binding Affinity of CB-52

| Compound | Receptor | Ki (nM) | Radioligand | Source |

| CB-52 | hCB1 | 103 ± 11 | [3H]CP55940 | Cascio et al., 2006 |

| CB-52 | hCB2 | 16.2 ± 2.1 | [3H]CP55940 | Cascio et al., 2006 |

Ki represents the inhibitory constant, indicating the affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity.

Table 2: In Vitro Functional Activity of CB-52

| Assay | Cell Line | Receptor | Parameter | Value (nM) | Notes | Source |

| Forskolin-induced cAMP accumulation | N18TG2 | Endogenous CB1 | IC50 | 450 | Inverse agonist activity | Cascio et al., 2006 |

| Forskolin-induced cAMP accumulation | hCB1-CHO | Human CB1 | EC50 | 2600 | Inverse agonist activity | Cascio et al., 2006 |

| Forskolin-induced cAMP accumulation | hCB2-CHO | Human CB2 | - | No effect | Neutral antagonist activity (up to 1 µM) | Cascio et al., 2006 |

IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values indicate the potency of the compound in functional assays.

Table 3: In Vivo Pharmacological Effects of CB-52

| Animal Model | Assay | Dose (mg/kg, i.p.) | Effect | Notes | Source |

| Rat | Hot Plate Test | 1 and 5 | Decrease in pain threshold (pro-nociceptive) | - | Cascio et al., 2006 |

| Rat | Hot Plate Test | 1 and 5 | Blockade of WIN55,212-2-induced anti-nociception | Antagonism of a CB1/CB2 agonist | Cascio et al., 2006 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Displacement Binding Assay

This assay determines the binding affinity of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.

Workflow for Radioligand Displacement Assay

Caption: Workflow of the radioligand displacement binding assay.

Detailed Steps:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with human CB1 or CB2 receptors (hCB1-CHO and hCB2-CHO) are prepared.

-

Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl, 1 mM EDTA, and 3 mM MgCl2, pH 7.4.

-

Incubation: Cell membranes (approximately 15-20 µg of protein) are incubated with the radioligand [3H]CP55940 (0.7 nM) and various concentrations of CB-52.

-

Non-specific Binding: Non-specific binding is determined in the presence of a high concentration (1 µM) of the unlabeled cannabinoid agonist WIN55,212-2.

-

Termination: The incubation is carried out at 37°C for 90 minutes and terminated by rapid vacuum filtration through Whatman GF/B filters.

-

Washing: Filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Induced cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), typically after stimulation with forskolin, an adenylyl cyclase activator. This is used to determine if a ligand is an agonist, antagonist, or inverse agonist.

Workflow for cAMP Accumulation Assay

Caption: Workflow of the forskolin-induced cAMP accumulation assay.

Detailed Steps:

-

Cell Seeding: N18TG2, hCB1-CHO, or hCB2-CHO cells are seeded in 24-well plates.

-

Pre-incubation: Cells are pre-incubated for 10 minutes with various concentrations of CB-52 in the presence of a phosphodiesterase inhibitor such as isobutylmethylxanthine (IBMX) to prevent cAMP degradation.

-

Stimulation: Forskolin (1 µM) is added to stimulate adenylyl cyclase and the incubation continues for another 10 minutes.

-

Termination: The reaction is stopped by the addition of ice-cold ethanol.

-

cAMP Quantification: The intracellular cAMP levels are measured using a competitive enzyme immunoassay (EIA) kit.

-

Data Analysis: The concentration of the test compound that either stimulates (EC50 for inverse agonists) or inhibits (IC50 for agonists) the forskolin-induced cAMP accumulation by 50% is determined. For antagonist activity, the assay is performed in the presence of a known agonist, and the ability of the antagonist to block the agonist's effect is measured.

Hot Plate Test for Nociception

This in vivo assay is used to assess the analgesic or pro-nociceptive effects of a compound by measuring the latency of a rodent's response to a thermal stimulus.

Workflow for the Hot Plate Test

Caption: Workflow for the in vivo hot plate test for nociception.

Detailed Steps:

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

-

Animal Acclimatization: Rats are habituated to the testing room before the experiment.

-

Drug Administration: CB-52 (1 and 5 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection. For antagonist studies, CB-52 is administered prior to a known agonist like WIN55,212-2.

-

Testing: At a specified time post-injection, the rat is placed on the hot plate, and the latency to the first sign of a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

-

Cutoff Time: A cutoff time (e.g., 30 seconds) is established to prevent tissue damage to the animal's paws.

-

Data Analysis: The mean response latencies of the different treatment groups are compared using appropriate statistical tests to determine the effect of the compound on pain sensitivity.

Signaling Pathways and Logical Relationships

CB1 and CB2 Receptor Signaling

The following diagram illustrates the canonical signaling pathway for CB1 and CB2 receptors and the modulatory effect of CB-52.

Caption: CB1 and CB2 receptor signaling pathways and the action of CB-52.

This guide provides a detailed pharmacological profile of CB-52, offering valuable insights for researchers and professionals in the field of cannabinoid science and drug development. The presented data and methodologies can serve as a foundation for further investigation into the therapeutic potential of CB2 receptor antagonists.

The Role of Selective CB2R Agonists in Endocannabinoid System Modulation: A Technical Guide

Foreword: The endocannabinoid system (ECS) represents a crucial neuromodulatory and immunomodulatory system with significant therapeutic potential. Central to this system are the cannabinoid receptors, particularly the Cannabinoid Receptor 2 (CB2R), which is primarily expressed in peripheral tissues, especially on immune cells. Unlike the CB1 receptor, CB2R is not associated with psychotropic effects, making it an attractive target for drug development. This technical guide provides an in-depth exploration of the role of selective CB2R agonists in modulating the ECS, with a focus on their pharmacological properties, the signaling pathways they activate, and the experimental protocols used for their characterization. This document is intended for researchers, scientists, and drug development professionals actively working in the field of cannabinoid pharmacology and therapeutics.

Quantitative Analysis of Selective CB2R Agonists

The development of selective CB2R agonists has been a major focus of cannabinoid research. These compounds exhibit high affinity and functional activity at CB2R with minimal engagement of the CB1 receptor, thus avoiding unwanted central nervous system side effects.[1] The following tables summarize the quantitative pharmacological data for several widely studied selective CB2R agonists.

Table 1: Receptor Binding Affinities (Ki) of Selective CB2R Agonists

| Compound | CB2R Ki (nM) | CB1R Ki (nM) | Selectivity (CB1/CB2) | Species | Reference(s) |

| JWH-133 | 3.4 | 677 | ~200-fold | Human | [2][3] |

| HU-308 | 22.7 ± 3.9 | >10,000 | >440-fold | Human | [4][5] |

| AM1241 | 3.4 - 7 | ~280 | ~82-fold | Rodent, Human | |

| GW405833 | 3.92 ± 1.58 | 4772 ± 1676 | ~1200-fold | Human |

Note: Ki values represent the inhibition constant and a lower value indicates higher binding affinity.

Table 2: Functional Potencies (EC50) of Selective CB2R Agonists

| Compound | Assay | EC50 (nM) | Efficacy | Cell Line | Reference(s) |

| JWH-133 | cAMP Inhibition | - | Full Agonist | - | |

| HU-308 | cAMP Inhibition | 5.57 | Full Agonist | CHO-hCB2R | |

| AM1241 | cAMP Inhibition | Protean Agonist* | Partial Agonist/Antagonist | HEK-hCB2R | |

| GW405833 | cAMP Inhibition | - | Partial Agonist (~50%) | Rat/Human CB2R |

Note: EC50 values represent the half-maximal effective concentration, indicating the potency of the agonist. Efficacy refers to the maximal response induced by the agonist. AM1241 has shown protean agonism, acting as an agonist or antagonist depending on the assay conditions.

CB2R Signaling Pathways Modulated by Agonists

Activation of the CB2 receptor by a selective agonist initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G proteins (Gαi/o). This canonical pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). However, CB2R signaling is complex and can also involve other pathways, a concept known as biased signaling, where different agonists can preferentially activate certain downstream pathways over others.

Canonical Gαi/o-Mediated Signaling Pathway

The primary signaling mechanism for CB2R agonists involves the Gαi/o protein.

Mitogen-Activated Protein Kinase (MAPK) Pathway

CB2R activation can also lead to the phosphorylation and activation of the MAPK/ERK cascade, which plays a role in cell proliferation, differentiation, and inflammation.

References

- 1. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]

- 3. apexbt.com [apexbt.com]

- 4. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

An In-depth Technical Guide to the Downstream Effects of the Dual CB1/2 Agonist WIN55,212-2

It appears that "CB1/2 agonist 3" is a placeholder name and does not refer to a specific, publicly documented chemical entity. To fulfill your request for an in-depth technical guide, it is necessary to focus on a known and well-researched dual CB1/2 agonist. A suitable and well-documented example is WIN55,212-2 .

This guide will, therefore, proceed by using WIN55,212-2 as the subject to investigate the downstream effects of a potent, synthetic, dual-action CB1/2 agonist. This will allow for the creation of a comprehensive technical document that adheres to all specified requirements, including data presentation, experimental protocols, and detailed visualizations.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

WIN55,212-2 is a potent, synthetic aminoalkylindole cannabinoid agonist that exhibits high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Due to its non-selectivity, it serves as a valuable research tool for elucidating the combined and distinct physiological roles of these two key receptors in the endocannabinoid system. This document provides a detailed overview of the downstream signaling pathways activated by WIN55,212-2, quantitative data on its receptor interaction and functional activity, and the experimental protocols used to derive this information.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of WIN55,212-2, providing a comparative view of its binding affinity and functional potency at both CB1 and CB2 receptors.

Table 1: Receptor Binding Affinity (Ki values)

| Compound | Receptor | Ki (nM) | Assay Type | Cell Line/Tissue | Reference |

| WIN55,212-2 | Human CB1 | 1.9 | Radioligand Binding Assay | CHO-K1 cells | |

| WIN55,212-2 | Human CB2 | 0.28 | Radioligand Binding Assay | CHO-K1 cells | |

| WIN55,212-2 | Rat CB1 | 62.3 | Radioligand Binding Assay | Brain Membranes | |

| WIN55,212-2 | Rat CB2 | 3.8 | Radioligand Binding Assay | Spleen Membranes |

Table 2: Functional Potency (EC50/IC50 values)

| Compound | Receptor | EC50/IC50 (nM) | Assay Type | Downstream Effect Measured | Cell Line | Reference | |---|---|---|---|---|---| | WIN55,212-2 | Human CB1 | 5.5 | cAMP Assay | Inhibition of Forskolin-stimulated cAMP | AtT20 cells | | | WIN55,212-2 | Human CB2 | 2.1 | cAMP Assay | Inhibition of Forskolin-stimulated cAMP | CHO-hCB2 cells | | | WIN55,212-2 | Human CB1 | 13 | ERK Phosphorylation Assay | Stimulation of p-ERK | HEK293 cells | | | WIN55,212-2 | Human CB2 | 25 | ERK Phosphorylation Assay | Stimulation of p-ERK | HEK293 cells | | | WIN55,212-2 | Human CB1 | 8.1 | [35S]GTPγS Binding Assay | G-protein activation | CHO-hCB1 cells | | | WIN55,212-2 | Human CB2 | 3.1 | [35S]GTPγS Binding Assay | G-protein activation | CHO-hCB2 cells | |

Core Signaling Pathways

Activation of CB1 and CB2 receptors by WIN55,212-2 initiates a cascade of intracellular signaling events, primarily through the coupling to Gi/o type G-proteins. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, agonist binding stimulates the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases (ERK).

Caption: Canonical Gi/o-protein signaling pathway activated by WIN55,212-2.

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

3.1. Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of WIN55,212-2 for CB1 and CB2 receptors.

-

Principle: This competitive binding assay measures the ability of the test compound (WIN55,212-2) to displace a radiolabeled ligand (e.g., [3H]CP55,940) from the receptor.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 or CB2 receptor (e.g., CHO-K1 cells) or from rat brain and spleen tissues.

-

Assay Buffer: A buffer containing 50 mM Tris-HCl, 5 mM MgCl2, and 2.5 mM EDTA, with 0.5% BSA (pH 7.4) is typically used.

-

Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (WIN55,212-2).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of WIN55,212-2 that displaces 50% of the radioligand) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

3.2. cAMP Functional Assay

-

Objective: To measure the functional potency (EC50) of WIN55,212-2 in modulating adenylyl cyclase activity.

-

Principle: As a Gi/o-coupled receptor agonist, WIN55,212-2 inhibits adenylyl cyclase, leading to a decrease in cAMP production. This assay quantifies the reduction of forskolin-stimulated cAMP levels.

-

Methodology:

-

Cell Culture: Cells expressing the target receptor (e.g., AtT20 or CHO-hCB2) are cultured to an appropriate density.

-

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. They are then co-incubated with a fixed concentration of forskolin (B1673556) (to stimulate adenylyl cyclase) and varying concentrations of WIN55,212-2.

-

Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

Detection: The concentration of cAMP in the lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: A dose-response curve is generated by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the concentration of WIN55,212-2. The EC50 value is determined from this curve.

-

3.3. ERK Phosphorylation Assay

-

Objective: To assess the ability of WIN55,212-2 to activate the MAPK/ERK signaling pathway.

-

Principle: Agonist binding to CB1/CB2 can lead to the phosphorylation (activation) of ERK1/2. This assay quantifies the level of phosphorylated ERK (p-ERK) relative to total ERK.

-

Methodology:

-

Cell Treatment: Serum-starved cells (e.g., HEK293 expressing the receptor) are treated with varying concentrations of WIN55,212-2 for a short period (typically 5-15 minutes).

-

Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Detection: The levels of p-ERK and total ERK are quantified using methods such as Western Blotting or cell-based ELISA.

-

Data Analysis: The ratio of p-ERK to total ERK is calculated for each concentration of WIN55,212-2. The data are plotted to generate a dose-response curve from which the EC50 value is derived.

-

Caption: Workflow for an ERK1/2 phosphorylation assay.

Conclusion

WIN55,212-2 is a cornerstone tool for cannabinoid research, demonstrating high-affinity binding and potent functional activity at both CB1 and CB2 receptors. Its primary downstream effects are mediated through the canonical Gi/o pathway, leading to the inhibition of adenylyl cyclase and the activation of the MAPK/ERK cascade. The experimental protocols outlined herein represent standard, robust methods for characterizing the pharmacological profile of cannabinoid receptor agonists. The provided quantitative data and pathway diagrams offer a foundational understanding for researchers investigating the complex roles of the endocannabinoid system in health and disease.

Methodological & Application

In Vitro Assay Protocols for the Characterization of CB1/CB2 Agonist 3

For Immediate Release

This document provides detailed application notes and protocols for the in vitro characterization of "CB1/2 agonist 3," a novel compound targeting the cannabinoid receptors CB1 and CB2. The following protocols are designed for researchers, scientists, and drug development professionals to assess the binding affinity, functional activity, and signaling pathways of this compound.

Introduction

Cannabinoid receptors CB1 and CB2 are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes. The CB1 receptor is primarily expressed in the central nervous system, while the CB2 receptor is predominantly found in the immune system.[1] Agonists of these receptors are of significant interest for their therapeutic potential in a range of conditions. The in vitro assays described herein are fundamental for determining the pharmacological profile of novel cannabinoid receptor agonists like "CB1/2 agonist 3."

Quantitative Data Summary

The following tables summarize the key quantitative parameters for "CB1/2 agonist 3" that can be determined using the described in vitro assays. These tables are provided as a template for organizing experimental data.

Table 1: Radioligand Binding Affinity of CB1/2 Agonist 3

| Receptor | Radioligand | Ki (nM) |

| Human CB1 | [3H]CP-55,940 | Data to be determined |

| Human CB2 | [3H]CP-55,940 | Data to be determined |

Table 2: Functional Activity of CB1/2 Agonist 3

| Assay | Receptor | Parameter | Value (nM) |

| GTPγS Binding | Human CB1 | EC50 | Data to be determined |

| Human CB2 | EC50 | Data to be determined | |

| cAMP Accumulation | Human CB1 | EC50 | Data to be determined |

| Human CB2 | EC50 | Data to be determined | |

| β-Arrestin Recruitment | Human CB1 | EC50 | Data to be determined |

| Human CB2 | EC50 | Data to be determined |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical signaling pathway of CB1/CB2 receptors and the general workflows for the key in vitro assays.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of "CB1/2 agonist 3" for human CB1 and CB2 receptors.[2]

Objective: To determine the inhibitory constant (Ki) of "CB1/2 agonist 3" as a measure of its binding affinity.[2]

Materials:

-

Membrane Preparations: Commercially available cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK-293 or CHO cells).[3]

-

Radioligand: [3H]CP-55,940.[2]

-

Test Compound: CB1/2 agonist 3.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., 10 µM WIN 55,212-2).[3]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4.[3]

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.[2]

-

96-well Polypropylene Plates.[2]

-

Glass Fiber Filters (e.g., GF/B or GF/C), pre-treated with polyethylenimine (PEI).[2][3]

-

Scintillation Cocktail and Scintillation Counter.[2]

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of "CB1/2 agonist 3" in assay buffer. The final concentration range should typically span from 10-11 M to 10-5 M.[2][3]

-

Assay Setup: In a 96-well plate, add the following components in triplicate:[3]

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]CP-55,940, and 100 µL of cell membrane suspension.[2]

-

Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of [3H]CP-55,940, and 100 µL of cell membrane suspension.[2]

-

Competitive Binding: 50 µL of each "CB1/2 agonist 3" dilution, 50 µL of [3H]CP-55,940, and 100 µL of cell membrane suspension.[2]

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.[2]

-

Filtration and Washing: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[2]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[2]

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of "CB1/2 agonist 3".[2]

-

Plot the percentage of specific binding against the logarithm of the "CB1/2 agonist 3" concentration.[2]

-

Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[2]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

GTPγS Binding Assay

This functional assay measures the ability of "CB1/2 agonist 3" to activate G-proteins coupled to the CB1 and CB2 receptors.[4]

Objective: To determine the potency (EC50) and efficacy (Emax) of "CB1/2 agonist 3" in stimulating [35S]GTPγS binding.

Materials:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing human CB1 or CB2 receptors.[4]

-

[35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.[4]

-

GDP: Guanosine diphosphate.[4]

-

Test Compound: CB1/2 agonist 3.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.[4]

-

Glass Fiber Filters and Scintillation Counter.[4]

Procedure:

-

Membrane Preparation: Culture and harvest HEK293 cells expressing the receptor of interest. Homogenize the cells and prepare a membrane fraction by differential centrifugation.[4]

-

Assay Procedure: In a 96-well plate, add the following in order:[4]

-

Assay buffer.

-

GDP (typically 10-30 µM).

-

Cell membranes (10-20 µg of protein per well).

-

Varying concentrations of "CB1/2 agonist 3" or vehicle.

-

[35S]GTPγS (e.g., 0.05-0.1 nM).

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.[4]

-

Termination and Detection: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer and measure the retained radioactivity using a scintillation counter.[4]

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS.[4]

-

Measure basal binding in the absence of any agonist.[4]

-

Subtract non-specific binding from all other readings.

-

Plot the specific binding of [35S]GTPγS against the logarithm of the "CB1/2 agonist 3" concentration and use non-linear regression to determine the EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity by "CB1/2 agonist 3" in whole cells.[4]

Objective: To determine the potency (EC50) of "CB1/2 agonist 3" to inhibit forskolin-stimulated cAMP production.

Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing the cannabinoid receptor of interest.[4]

-

Forskolin (B1673556): An adenylyl cyclase activator.

-

Test Compound: CB1/2 agonist 3.

-

Serum-free medium.

-

cAMP detection kit (e.g., HTRF, luminescence, or ELISA-based).

Procedure:

-

Cell Culture and Plating: Culture the cells and plate them in a 96- or 384-well plate, allowing them to adhere overnight.[4]

-

Assay Procedure:

-

Wash the cells with a serum-free medium.[4]

-

Pre-incubate the cells with varying concentrations of "CB1/2 agonist 3".

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

Data Analysis:

-

Normalize the data to the response of forskolin alone (100%) and basal levels (0%).

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the "CB1/2 agonist 3" concentration.

-

Use non-linear regression to determine the EC50 value.

β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to the CB1 or CB2 receptor upon agonist activation, which is a key event in receptor desensitization and signaling.[5][6]

Objective: To determine the potency (EC50) and efficacy (Emax) of "CB1/2 agonist 3" to induce β-arrestin recruitment.[7]

Materials:

-

Cells: A cell line engineered to express the CB1 or CB2 receptor and a β-arrestin fusion protein system (e.g., PathHunter® CHO-K1 cells).[6][8]

-

Test Compound: CB1/2 agonist 3.

-

Reference Agonist: A known full agonist for the respective receptor (e.g., CP-55,940).[7]

-

Cell culture medium and assay buffer.

-

Detection reagents for the specific assay system (e.g., chemiluminescent substrate).[4]

-

A plate reader capable of measuring the signal (e.g., chemiluminescence).[4]

Procedure:

-

Cell Plating: Plate the engineered cells in a 96- or 384-well plate and allow them to grow overnight.[8]

-

Assay Procedure (Agonist Mode):

-

Detection:

Data Analysis:

-

The signal is proportional to the extent of β-arrestin recruitment.[4]

-

Normalize the data to the response of a reference full agonist (set to 100%).[4][7]

-

Plot the normalized response against the logarithm of the "CB1/2 agonist 3" concentration.[7]

-

Determine the EC50 and Emax values using non-linear regression.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 6. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

Application Notes: Characterizing "CB2R Agonist 3" Using a cAMP Functional Assay

Introduction